MAGNESIUM NITRATE HEXAHYDRATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium nitrate hexahydrate is an inorganic salt hydrate phase change material (PCM) widely used in thermal energy storage devices . It is a highly water-soluble crystalline Magnesium source for uses compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water . When mixed with hydrocarbons, nitrate compounds can form a flammable mixture .

Synthesis Analysis

Magnesium nitrate hexahydrate occurs naturally only in mines and caverns as nitromagnesite (hexahydrate form) . The magnesium nitrate used in commerce is made by the reaction of nitric acid and various magnesium salts .Molecular Structure Analysis

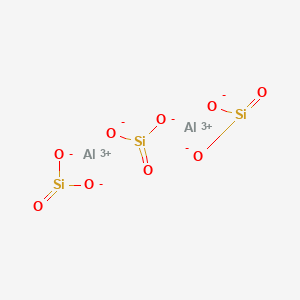

The molecular structure of Magnesium nitrate hexahydrate is Mg(NO3)2 · 6 H2O . The molecular weight is 256.41 . The structure of aqueous magnesium nitrate solution changes from the coexistence of a free [Mg(H2O)6]2+ octahedral supramolecular structure with a free [NO3(H2O)n]− (n = 11–13) supramolecular structure to an [Mg2+(H2O)n(NO3−)m] (n = 3, 4, 5; m = 3, 2, 1) associated structure with increasing concentration .Chemical Reactions Analysis

Magnesium nitrate reacts with alkali metal hydroxide to form the corresponding nitrate: Mg(NO3)2 + 2 NaOH → Mg(OH)2 + 2 NaNO3 . Since magnesium nitrate has a high affinity for water, heating the hexahydrate does not result in the dehydration of the salt, but rather its decomposition into magnesium oxide, oxygen, and nitrogen oxides .Physical And Chemical Properties Analysis

Magnesium nitrate hexahydrate appears as a white crystalline solid . It is readily soluble in water and moderately soluble in ethanol and ammonia . It is hygroscopic in nature . The melting point of magnesium nitrate is approximately equal to 362 K . The density of magnesium nitrate is 2.3 g/cm3 .安全和危害

Magnesium nitrate hexahydrate causes eye irritation, skin irritation, and may be harmful if absorbed through the skin . It may cause irritation of the digestive tract and may be harmful if swallowed . Ingestion of nitrate containing compounds can lead to methemoglobinemia . It causes respiratory tract irritation and may be harmful if inhaled .

未来方向

属性

CAS 编号 |

10213-15-7 |

|---|---|

产品名称 |

MAGNESIUM NITRATE HEXAHYDRATE |

分子式 |

H12MgN2O12 |

分子量 |

256.40648 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

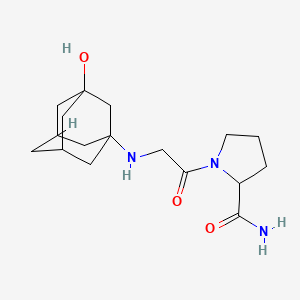

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)